A Comprehensive Technical Guide to 2-(3,5-Dichlorophenoxy)ethanethioamide (CAS 119024-27-0): Properties, Synthesis, and Potential Applications
A Comprehensive Technical Guide to 2-(3,5-Dichlorophenoxy)ethanethioamide (CAS 119024-27-0): Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides an in-depth analysis of 2-(3,5-Dichlorophenoxy)ethanethioamide (CAS 119024-27-0), a molecule of significant interest to researchers in agrochemistry and medicinal chemistry. By dissecting its core structural components—the dichlorophenoxy moiety, analogous to the herbicide 2,4-D, and the thioamide functional group, a versatile player in drug design—this document synthesizes predicted properties, proposes a viable synthetic pathway, and explores potential biological activities. This whitepaper serves as a foundational resource for scientists and drug development professionals, offering a predictive yet scientifically grounded perspective on a compound for which public experimental data is scarce.
Introduction & Scientific Rationale
2-(3,5-Dichlorophenoxy)ethanethioamide is an organic compound characterized by two key structural features: a dichlorinated phenyl ring linked via an ether to an ethanethioamide group. The significance of this molecule lies in the established biological activities of its constituent parts.
The dichlorophenoxy group is famously present in phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), which function as synthetic auxins to induce uncontrolled growth in broadleaf weeds.[1][2] This structural similarity suggests a potential for herbicidal activity.
Concurrently, the thioamide functional group has garnered substantial attention in medicinal chemistry.[3] As a bioisostere of the common amide bond, it can modify a molecule's potency, selectivity, and pharmacokinetic profile.[3] Thioamide-containing compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[3]
Therefore, 2-(3,5-Dichlorophenoxy)ethanethioamide stands at the intersection of agrochemical and pharmaceutical research. This guide aims to bridge the gap in available literature by providing a robust theoretical framework for its properties, synthesis, and potential applications, thereby enabling further empirical investigation.
Physicochemical and Structural Properties
While experimental data for this specific compound is not widely published, its fundamental properties can be predicted based on its structure. These predictions are crucial for designing experimental protocols, including solvent selection for synthesis and assays, and for anticipating its behavior in biological systems.
| Property | Value / Identifier | Source |
| CAS Number | 119024-27-0 | - |
| Molecular Formula | C₈H₇Cl₂NOS | [4] |
| Molecular Weight | 236.12 g/mol | Calculated |
| Monoisotopic Mass | 234.96254 Da | [4] |
| IUPAC Name | 2-(3,5-dichlorophenoxy)ethanethioamide | - |
| SMILES | C1=C(C=C(C=C1Cl)Cl)OCC(=S)N | [4] |
| InChI Key | GXSDTIDTCPOGAD-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 2.7 | [4] |
| Predicted CCS ([M+H]⁺) | 143.3 Ų | [4] |
The dichlorophenyl ring and ether linkage contribute to the molecule's hydrophobicity, as reflected in the predicted XlogP value of 2.7. The thioamide group provides a site for hydrogen bonding, potentially influencing its solubility and interactions with biological targets.
Predictive Spectroscopic Characterization
For a novel compound, verifying its identity post-synthesis is paramount. The following is a predictive analysis of the expected spectroscopic signatures for 2-(3,5-Dichlorophenoxy)ethanethioamide, based on established principles of NMR and IR spectroscopy.[5][6][7]
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¹H NMR Spectroscopy:
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Aromatic Region (δ 6.8-7.5 ppm): The 3,5-dichloro substitution pattern will result in two signals: a triplet (or finely split singlet) for the proton at C4 and a doublet for the two equivalent protons at C2 and C6.
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Methylene Protons (-OCH₂-, δ ~4.5-5.0 ppm): A singlet corresponding to the two protons of the methylene group adjacent to the ether oxygen.
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Thioamide Protons (-NH₂, δ ~7.5-9.5 ppm): Two broad singlets, one for each of the non-equivalent amide protons, which may be exchangeable with D₂O.
-
-
¹³C NMR Spectroscopy:
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Thioamide Carbonyl (C=S, δ ~190-210 ppm): The thioamide carbon is significantly deshielded and will appear far downfield.
-
Aromatic Carbons (δ ~110-160 ppm): Four distinct signals are expected: one for the carbon bearing the ether linkage (C1), one for the two carbons bearing chlorine (C3, C5), one for the two equivalent carbons (C2, C6), and one for the carbon at the para position (C4).
-
Methylene Carbon (-OCH₂-, δ ~65-75 ppm): A single peak for the methylene carbon.
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-
Infrared (IR) Spectroscopy:
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N-H Stretch: Two distinct bands in the 3100-3400 cm⁻¹ region, characteristic of a primary thioamide.
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C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
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C=S Stretch (Thioamide I Band): A strong absorption band typically found in the 1200-1400 cm⁻¹ region, though its position can be variable.
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C-O-C Stretch (Aryl-Alkyl Ether): A characteristic strong band around 1200-1250 cm⁻¹.
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C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region.
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-
Mass Spectrometry:
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The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent [M]⁺, [M+2]⁺, and [M+4]⁺ peaks with an approximate ratio of 9:6:1.
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Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of 2-(3,5-Dichlorophenoxy)ethanethioamide.
Detailed Experimental Protocol: Step 3 - Thionation
This protocol describes the conversion of the intermediate amide to the final thioamide product. The choice of Lawesson's reagent is based on its widespread and reliable use for thionating amides with high yields.
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System Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with 2-(3,5-Dichlorophenoxy)acetamide (1.0 eq).
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Solvent Addition: Anhydrous toluene is added to the flask to create a solution or suspension with a concentration of approximately 0.2 M.
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Reagent Addition: Lawesson's reagent (0.5 eq) is added to the mixture. Causality Note: Using 0.5 equivalents is often sufficient as the reagent contains two P=S bonds capable of thionating two amide molecules.
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Reaction: The reaction mixture is heated to reflux (approx. 110°C) under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
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Purification: The resulting crude solid is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 2-(3,5-Dichlorophenoxy)ethanethioamide. Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry, comparing the results to the predicted values in Section 3.
Potential Biological Activity & Research Applications
The hybrid nature of this molecule's structure provides a compelling basis for exploring its biological activity in two distinct domains.
Agrochemical Potential: Herbicidal Activity
The structural core of the molecule is highly similar to 2,4-D, a systemic herbicide that functions as a synthetic auxin.[1][2] Auxins are plant hormones that regulate growth; at high concentrations, synthetic auxins like 2,4-D cause uncontrolled and unsustainable growth, leading to the death of broadleaf weeds.[1] It is plausible that 2-(3,5-Dichlorophenoxy)ethanethioamide could exhibit a similar mode of action, making it a candidate for screening as a novel herbicide.
Pharmaceutical Potential in Drug Development
The presence of the dichlorophenoxy and thioamide moieties suggests potential therapeutic applications, particularly as an anti-inflammatory or anticancer agent.
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Anti-inflammatory Activity: Derivatives of 2,4-Dichlorophenoxyacetic acid have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2).[9] The COX-2 enzyme is a key mediator in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. Selective inhibition of COX-2 is the mechanism of action for several successful anti-inflammatory drugs. The title compound represents an unexplored scaffold for potential COX-2 inhibition.
Caption: Potential inhibition of the COX-2 inflammatory pathway by the title compound.
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Anticancer Activity: Thiosemicarbazides derived from a dichlorophenoxyacetic acid core have been synthesized and evaluated for their cytotoxicity against cancer cell lines, showing promising results.[10] The thioamide group is a key pharmacophore that can chelate metals, act as a hydrogen sulfide (H₂S) donor, and serve as a bioisosteric replacement for amides, all of which are established strategies in anticancer drug design.[3]
Safety, Handling, and Storage
As 2-(3,5-Dichlorophenoxy)ethanethioamide is a research chemical, no specific toxicology data is available. Therefore, it must be handled with the utmost care, assuming it is hazardous. The following precautions are based on guidelines for related chlorinated aromatic compounds and general laboratory safety.[11][12][13]
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Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][13] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.[12]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, bases, and acids.[11][14]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[13]
Conclusion
2-(3,5-Dichlorophenoxy)ethanethioamide emerges as a compound of considerable scientific interest, bridging the fields of agrochemistry and pharmaceutical development. While empirical data remains to be established, this guide provides a comprehensive theoretical foundation based on its structural components. We have outlined its predicted physicochemical and spectroscopic properties, proposed a robust synthetic route, and detailed its potential applications as both a novel herbicide and a therapeutic agent targeting inflammation or cancer. It is our hope that this in-depth guide will serve as a valuable resource, stimulating and facilitating future research into this promising molecule.
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